molecular formula C18H18N2OS B5529889 6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline

6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline

Cat. No.: B5529889
M. Wt: 310.4 g/mol
InChI Key: PNNJQOQQKDGZQT-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline is a quinazoline derivative known for its unique chemical structure and potential applications in various fields. Quinazoline derivatives are well-known for their biological and pharmaceutical activities, making them valuable in drug research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline typically involves the reaction of 6-methoxy-4-methylquinazoline with 2-phenylethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Functionalized quinazoline derivatives

Scientific Research Applications

6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline
  • 6-Methoxy-2-pyridinecarboxaldehyde
  • 2-Methoxy-4-[(4-methoxyphenylimino)methyl]phenol

Uniqueness

6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline is unique due to its specific substitution pattern and the presence of the phenylethylsulfanyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other quinazoline derivatives.

Properties

IUPAC Name

6-methoxy-4-methyl-2-(2-phenylethylsulfanyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-16-12-15(21-2)8-9-17(16)20-18(19-13)22-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNJQOQQKDGZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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